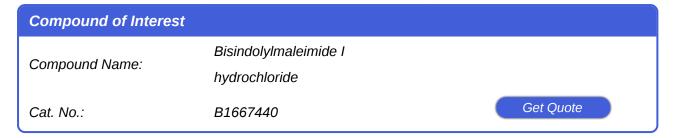


Application Notes and Protocols: Preparation of Bisindolylmaleimide I Hydrochloride Stock Solution

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and supporting data for the preparation and use of **Bisindolylmaleimide I hydrochloride**, a potent and selective inhibitor of Protein Kinase C (PKC).

Physicochemical Properties

Bisindolylmaleimide I (also known as GF 109203X, Gö 6850) is a cell-permeable, reversible, and ATP-competitive inhibitor of PKC.[1][2] The hydrochloride form is an enhanced water-soluble version of the parent compound.[2] Proper preparation of stock solutions is critical for experimental accuracy and reproducibility.



| Property | Value | Source(s) | |
|------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| Molecular Formula | C25H24N4O2 • HCI | [3][4] | |
| Molecular Weight | 448.94 g/mol | [3][4] | |
| CAS Number | 176504-36-2 | [2][3][4] | |
| Appearance | Orange-red to deep orange solid | [2] | |
| Purity | ≥95% to >99% (HPLC) | [2][3][5] | |
| Solubility | - DMSO: up to 82 mg/mL | [2][6][7] | |
| - DMF: 3 mg/mL | [1] | | |
| - Water: 10 mg/mL | [2] | _ | |
| - Ethanol: Insoluble to 1 mg/mL | [6] | | |
| Storage (Lyophilized) | Store at -20°C, desiccated, protected from light. Stable for at least 24 months. | [3][4] | |
| Storage (In Solution) | Store in aliquots at -20°C or -80°C. Use within 1-3 months to prevent loss of potency. [3][4][6][8] Avoid repeated freeze-thaw cycles. | | |

Experimental Protocols

2.1. Materials Required

- Bisindolylmaleimide I hydrochloride powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials



- · Calibrated micropipettes and sterile tips
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
- 2.2. Safety Precautions
- Handle **BisindolyImaleimide I hydrochloride** in a well-ventilated area.
- DMSO is a potent solvent that can facilitate the absorption of compounds through the skin.
 Always wear gloves and appropriate PPE.
- Consult the Safety Data Sheet (SDS) for complete handling and safety information.
- 2.3. Protocol for Preparing a 4 mM Stock Solution in DMSO

This protocol provides a specific example for preparing a commonly used concentration. Adjust calculations as needed for different desired concentrations or package sizes.

- Equilibration: Allow the vial of **BisindolyImaleimide I hydrochloride** powder to equilibrate to room temperature before opening to prevent condensation.
- Calculation: To prepare a 4 mM stock solution from a 500 µg powder supply, the required volume of DMSO must be calculated.
 - Molecular Weight (MW) = 448.94 g/mol
 - \circ Mass (m) = 500 μ g = 0.0005 g
 - Desired Concentration (C) = 4 mM = 0.004 mol/L
 - Volume (V) = m / (C * MW) = 0.0005 g / (0.004 mol/L * 448.94 g/mol) ≈ 0.000278 L = 0.28 mL
- Dissolution: Carefully add 0.28 mL (280 μL) of high-purity DMSO to the vial containing 500 μg of the compound.[3][4]



- Homogenization: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear. Gentle warming or sonication can be used to aid dissolution if necessary.[7]
- Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.
 [3][4]
- Storage: Store the aliquots at -20°C, protected from light. The solution is stable for up to 3 months under these conditions.[3][4] For longer-term storage (up to 6 months), -80°C is recommended.[8]

2.4. Preparation of Working Solutions

To prepare a working solution, the DMSO stock must be diluted in an appropriate aqueous buffer or cell culture medium.

- Example Dilution: To achieve a final working concentration of 4 μM, dilute the 4 mM stock solution 1:1000 in the desired medium (e.g., add 1 μL of stock solution to 999 μL of medium).
 [3][4]
- Important Note: DMSO can be toxic to cells at higher concentrations. Ensure the final concentration of DMSO in your assay is typically ≤0.1% to minimize solvent effects.

Quantitative Data Summary

Bisindolylmaleimide I is a highly selective inhibitor for several PKC isozymes.

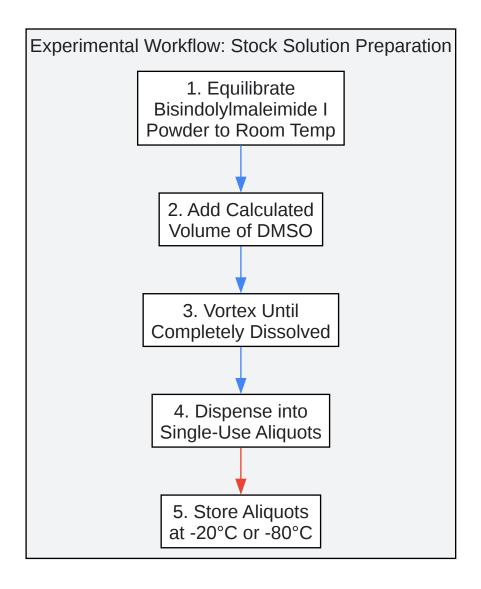


| Target | IC50 / Ki | Assay Type | Source(s) |
|-----------------------------------|------------|------------------------------|-----------|
| ΡΚCα | 10-20 nM | In vitro | [3][4][6] |
| РКСВІ | 17 nM | In vitro | [6][7] |
| РКСВІІ | 16 nM | In vitro | [6][7] |
| РКСу | 10-20 nM | In vitro | [3][4][6] |
| ΡΚCδ | 100-200 nM | In vitro | [3][4] |
| ΡΚCε | 100-200 nM | In vitro | [3][4] |
| РКС | ~6 µM | In vitro | [3][4][9] |
| GSK-3β | 170-360 nM | In vitro | [1] |
| PKC (Cellular) | 0.2-2 μΜ | In vivo / Cellular Assays | [3][4][9] |
| Recommended Working Concentration | 2-4 μΜ | Cellular Assays | [3][4] |

Visualizations

Diagrams are provided to illustrate key workflows and biological pathways.

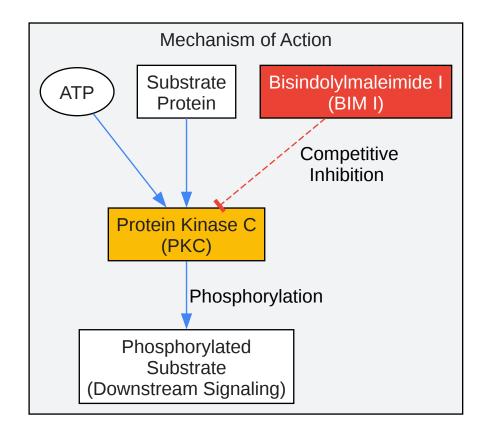




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Caption: Workflow for preparing Bisindolylmaleimide I hydrochloride stock solution.





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Caption: Inhibition of PKC by Bisindolylmaleimide I at the ATP-binding site.

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